2-Amino-6-carbamoylhexanoic Acid
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Overview
Description
2-Amino-6-carbamoylhexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a hexanoic acid backbone. This compound is structurally similar to lysine, an essential amino acid, and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-carbamoylhexanoic acid can be synthesized through several methods:
Hydrolysis of Nitriles: One common method involves the hydrolysis of nitriles in the presence of catalysts such as acids or bases.
Oxidation of Primary Alcohols and Aldehydes: Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids, which can then be converted into this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles or the oxidation of primary alcohols and aldehydes. These methods are preferred due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-carbamoylhexanoic acid undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the carboxyl group into an alcohol group, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acid chlorides, anhydrides, and amines.
Major Products:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and esters.
Scientific Research Applications
2-Amino-6-carbamoylhexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-6-carbamoylhexanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Lysine
- Arginine
- Ornithine
- Citrulline
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,7-diamino-7-oxoheptanoic acid |
InChI |
InChI=1S/C7H14N2O3/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H2,9,10)(H,11,12) |
InChI Key |
QTNACZLPTBPOOG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)N)CC(C(=O)O)N |
Origin of Product |
United States |
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